RU 58668 is a synthetic steroidal compound classified as a "pure" antiestrogen. [, , , , , ] This classification distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen, which exhibit mixed agonist/antagonist activity depending on the tissue. [] RU 58668 is primarily used in scientific research to investigate the mechanisms of estrogen action and develop new therapies for estrogen-dependent diseases such as breast cancer. [, , , ]
Mechanism of Action
RU 58668 exerts its antiestrogenic effects by binding to the estrogen receptor (ER). [, , , ] Unlike agonists like estradiol, which induce a conformational change in the ER that allows it to activate transcription, RU 58668 promotes a different conformation that leads to receptor mislocalization and degradation. [, ]
Furthermore, RU 58668-bound ER complexes exhibit a faster degradation rate compared to estradiol-bound complexes, while tamoxifen-bound complexes remain stable. [] This rapid degradation is attributed to the ubiquitin proteasome pathway and is influenced by various phosphorylation pathways. [] Protein Kinase C enhances the proteasome-mediated degradation of both ligand-free and ligand-bound ER, including RU 58668-bound complexes. [] Conversely, Protein Kinase A, MAPKs, and phosphatidyl-inositol-3 kinase hinder the degradation of ligand-free and estradiol-bound ER, while only MAPKs inhibit the degradation of RU 58668-bound complexes. [] These findings highlight the intricate interplay between phosphorylation pathways and ligand binding in regulating ER turnover.
Applications
A. Breast Cancer Research:
Evaluating Antiproliferative Activity: RU 58668 has demonstrated potent antiproliferative activity in various ER+ human mammary cell lines, including MCF-7, T47D, and ZR75-1. [, , , , , ] Studies have shown its ability to induce tumor regression in estradiol-stimulated MCF-7 tumors implanted in nude mice, surpassing the efficacy of tamoxifen, which only stabilizes tumor volume. [, , , ] This potent antitumor activity has been attributed to its ability to induce apoptosis and cell cycle arrest. [, , , , ]
Investigating Antiestrogen Resistance: RU 58668 has been studied for its potential to overcome tamoxifen resistance, a significant challenge in breast cancer treatment. [, , ] Research suggests that RU 58668 can induce regression in tumors that have escaped tamoxifen treatment or are even stimulated by it. [] This ability stems from its distinct mechanism of action compared to tamoxifen, particularly its ability to induce ER degradation. [, ]
Developing Targeted Drug Delivery Systems: Researchers have explored various drug delivery systems to enhance the efficacy and reduce potential side effects of RU 58668. [, , , , ] These include biodegradable nanoparticles, nanocapsules, and liposomes, which can encapsulate the drug and deliver it specifically to tumor cells. [, , , , ] Studies have shown that RU 58668-loaded nanoparticles can effectively reduce tumor volume in MCF-7 and MCF-7/Ras xenografts in nude mice, even at lower doses compared to free RU 58668. [, ]
Exploring Magnetic Targeting: A particularly promising approach involves the use of superparamagnetic liposomes loaded with RU 58668. [, ] These liposomes can be guided to the tumor site using an external magnetic field, enhancing drug delivery and therapeutic efficacy. [, ] This method has shown significant promise in treating hormone-dependent breast tumors, potentially offering a more targeted and effective treatment strategy. [, ]
B. Multiple Myeloma Research:
Evaluating Antimyeloma Activity: Recent research has expanded the potential applications of RU 58668 to include multiple myeloma (MM), a malignancy of plasma cells. [, , , ] Studies have demonstrated the antimyeloma activity of RU 58668 in vitro, inducing both cell cycle arrest and apoptosis in MM cell lines. [, , , ] Moreover, RU 58668 has shown preferential cytotoxicity toward CD138+ myeloma cells compared to CD19+ normal B cells. []
Investigating Mechanism of Action in MM: Research has elucidated the molecular mechanisms underlying the antimyeloma effects of RU 58668. [] It induces G1 cell cycle arrest by reducing the kinase activity of cyclin D3/CDK6 complexes, leading to pRb inactivation and inhibiting cell cycle progression. [] Furthermore, RU 58668 triggers apoptosis through endoplasmic reticulum-dependent caspases and interferes with the NF-κB survival pathway, a key player in MM development and progression. []
Developing Liposomal Drug Delivery: As with breast cancer research, liposomal formulations have been explored for delivering RU 58668 in MM treatment. [, ] These liposomes enhance drug stability and delivery to myeloma cells, increasing its antitumor efficacy. [, ]
C. Other Research Areas:
Neuroendocrine Research: RU 58668 has been employed to study the role of estrogen receptors in various neuroendocrine functions. [, , , , ] For example, it has been used to investigate the effects of estrogens on brain estrogen receptors, [] the regulation of prolactin and vasoactive intestinal peptide gene expression in the pituitary, [] and the role of estrogen receptors in sexual behavior. []
Investigating Estrogen Receptor Isoforms: RU 58668 has proven valuable in differentiating the roles of estrogen receptor (ER) isoforms, namely ERα and ERβ. [, ] It effectively targets both isoforms for proteasomal degradation but exhibits distinct effects on their transcriptional activity and sensitivity to various ligands. [, ] These findings highlight the complex interplay between ER isoforms and their responses to different antiestrogens.
Future Directions
Optimizing Targeted Drug Delivery: Continued development and refinement of drug delivery systems for RU 58668 are crucial for maximizing its therapeutic benefits and minimizing potential side effects. [, , , ] Exploring novel nanomaterials and targeting strategies could lead to even more effective and specific delivery of the drug to tumor cells.
Investigating Synergistic Therapies: Combining RU 58668 with other anticancer agents, such as bortezomib in MM, could potentiate its therapeutic effects. [] Future studies should investigate optimal drug combinations and treatment schedules for various cancers.
Elucidating Resistance Mechanisms: Despite its effectiveness in overcoming tamoxifen resistance, some tumors may eventually develop resistance to RU 58668 as well. [] Further research is needed to understand the mechanisms underlying this resistance and develop strategies to circumvent it.
Expanding Applications to Other Diseases: The successful application of RU 58668 in MM suggests its potential therapeutic value in other diseases where estrogen signaling plays a role. [, ] Exploring its efficacy in conditions like endometriosis or uterine fibroids could lead to new treatment options for these conditions.
Related Compounds
Tamoxifen
Compound Description: Tamoxifen is a widely used nonsteroidal antiestrogen drug for the treatment and prevention of breast cancer. [, , , , , , , , , , , , , ] It acts as a selective estrogen receptor modulator (SERM).
Relevance: Tamoxifen is frequently compared to RU 58668 in studies examining the efficacy of different antiestrogen therapies. [, , , , , , , , , , , , , ] While both compounds bind to estrogen receptors (ER), they exhibit distinct pharmacological profiles. RU 58668 is considered a "pure" antiestrogen with potent antiproliferative effects, whereas tamoxifen exhibits mixed agonist/antagonist activity. Several studies highlight that RU 58668 can overcome tamoxifen resistance in certain breast cancer models. [, ]
4-Hydroxytamoxifen (OHT)
Compound Description: 4-Hydroxytamoxifen (OHT) is the active metabolite of tamoxifen and exerts its antiestrogenic effects by binding to ER. [, , ]
Relevance: Similar to tamoxifen, OHT is compared to RU 58668 in studies evaluating their respective impacts on cell proliferation, ER expression, and growth factor secretion. [] Research suggests that OHT partially counteracts the growth inhibition and TGF-beta2 induction caused by steroidal antiestrogens like RU 58668. []
ICI 182,780 (Fulvestrant)
Compound Description: ICI 182,780, also known as fulvestrant, is a steroidal pure antiestrogen utilized in breast cancer treatment. [, , , , , , , , , ] It binds to ER and promotes their degradation.
RU 39411
Compound Description: RU 39411 is an antiestrogen with a steroidal core similar to RU 58668, but possesses a side chain resembling that of tamoxifen. []
Relevance: This compound is used in comparative studies to dissect the structural features responsible for distinct antiestrogen activities. [] While RU 58668, like ICI 182,780, induces ER degradation, RU 39411 stabilizes ER, similar to tamoxifen. []
EM 652
Compound Description: EM 652 is an antiestrogen with a structure intermediate between stilbestrol and estradiol, possessing a side chain similar to raloxifene. []
Relevance: EM 652 exhibits an intermediate activity profile compared to tamoxifen and RU 58668. [] This compound helps elucidate the structure-activity relationships of antiestrogens and their classification as either selective estrogen receptor modulators (SERMs) or selective receptor estrogen downregulators (SERDs). []
Estradiol (E2)
Compound Description: Estradiol (E2) is a primary endogenous estrogen that binds to ER and exerts various physiological effects. [, , , , , , , , , , , , , ]
Relevance: Estradiol serves as a key reference point in studies evaluating the antagonist activity of RU 58668. [, , , , , , , , , , , , , ] RU 58668 effectively blocks or reverses the effects of estradiol on ER-mediated activities, such as gene expression, cell proliferation, and tumor growth. []
Progesterone
Compound Description: Progesterone is a steroid hormone involved in the female reproductive cycle, and its effects are mediated by progesterone receptors (PR). [, , ]
Relevance: Some studies investigate the interplay between estrogens, progestins, and antiestrogens like RU 58668 in regulating apoptosis and Bcl-2 protein expression. [, , ] Findings suggest a complex interplay between these hormonal signals in breast cancer cell lines.
ORG 2058
Compound Description: ORG 2058 is a synthetic progestin. [, ]
Relevance: Similar to progesterone, ORG 2058 is investigated alongside RU 58668 to understand its effects on Bcl-2 expression and potential implications in breast cancer. [, ]
Raloxifene
Compound Description: Raloxifene is a SERM used in osteoporosis treatment and studied for its potential in breast cancer prevention. []
Relevance: Raloxifene belongs to the SERM class and is mentioned in the context of ER-targeting therapies. [] While structurally similar to tamoxifen, it exhibits a distinct pharmacological profile compared to RU 58668.
Dihydrotestosterone (DHT)
Compound Description: Dihydrotestosterone (DHT) is a potent androgen. []
Relevance: DHT is studied alongside antiestrogens like RU 58668 and progestins to evaluate their combined effects on apoptosis in breast cancer cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a Click Chemistry-ready crosslinker containing a propargyl group and beta-D-glucose. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages. D-glucose increases solubility in aqueous media and increases the selectivity of the PEGylation reaction.
Propargyl-PEG6-amine is a PEG derivative containing a propargyl group and an amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates (ADCs).
Propargyl-PEG6-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Propargyl-PEG5-Tos is a PEG derivative containing a tosyl group and a propargyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Propargyl-PEG6-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Propargyl-PEG6-azide is a PEG derivative containing a propargyl group and an azide group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Propargyl-PEG6-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.
Propargyl-PEG6-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent has a terminal NHS ester and is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-NHS ester Click Chemistry to yield a stable triazole linkage.